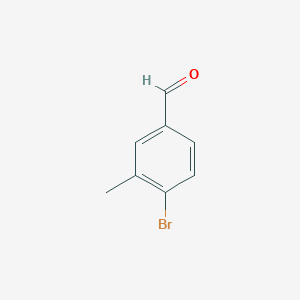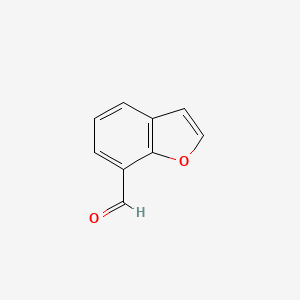
苯并呋喃-7-甲醛
概述
描述
Benzofuran-7-carbaldehyde is a chemical compound that is part of the benzofuran family, characterized by a fused benzene and furan ring structure with an aldehyde functional group at the seventh position. This compound serves as a key intermediate in the synthesis of various organic molecules, including pharmaceuticals and polymers, due to its reactive aldehyde group and the stability provided by the benzofuran moiety .
Synthesis Analysis
The synthesis of benzofuran derivatives can be achieved through several methods. One approach involves the CuBr-catalyzed coupling/cyclization of terminal alkynes with N-tosylhydrazones derived from o-hydroxybenzaldehydes, which allows for the formation of benzofurans under ligand-free conditions . Another method reported the base-catalyzed condensation of o-hydroxyphenones with 1,1-dichloroethylene, leading to chloromethylene furans that rearrange into benzofuran carbaldehydes under mild acidic conditions . These methods demonstrate the versatility and functional group tolerance in the synthesis of benzofuran-7-carbaldehyde and its derivatives.
Molecular Structure Analysis
The molecular structure of benzofuran-7-carbaldehyde consists of a benzofuran core with an aldehyde group. This structure can participate in tautomerism, as seen in Schiff bases derived from benzofuran carbaldehydes, where the equilibrium between benzoid and quinoid forms can be influenced by solvent polarity, substituents, and metal ion interactions . The presence of the aldehyde group also allows for further chemical transformations, making it a valuable building block in organic synthesis.
Chemical Reactions Analysis
Benzofuran-7-carbaldehyde can undergo various chemical reactions due to its aldehyde functionality. It can be used in Knoevenagel polycondensation reactions to synthesize donor-acceptor polymers with benzodihydrofuran as the donor group . The aldehyde group can also be involved in the formation of Schiff bases, which exhibit tautomerism and can act as chemosensors for metal cations . Additionally, benzofuran carbaldehydes can be transformed into other heterocyclic compounds, such as benzofuro[3,2-c]pyridines, through cyclization and subsequent reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzofuran-7-carbaldehyde are influenced by its molecular structure. The compound's solubility, reactivity, and thermal stability are key characteristics that determine its applications. For instance, polymers derived from benzofuran carbaldehydes exhibit good solubility in organic solvents and have favorable glass transition temperatures, making them suitable for material science applications . The stability of benzofuran derivatives also allows for the creation of metal complexes with high thermal stability, as seen in the synthesis of benzofuro[3,2-c]pyridine complexes .
科学研究应用
抗肿瘤活性
苯并呋喃衍生物已被发现具有显著的抗肿瘤特性。研究表明,这些化合物可以干扰癌细胞的生长和增殖。 苯并呋喃-7-甲醛可用于合成新型抗肿瘤剂,这可能为癌症治疗提供新的途径 .
抗菌应用
苯并呋喃化合物的抗菌潜力已得到充分证明。 苯并呋喃-7-甲醛可作为开发新型抗菌药物的前体,特别是在对抗耐药菌株的斗争中 .
抗氧化特性
苯并呋喃衍生物具有抗氧化能力。这种特性对于开发治疗氧化应激相关疾病的疗法至关重要。 苯并呋喃-7-甲醛可以探索其抗氧化作用,这可能有助于预防细胞损伤的保护性疗法 .
抗病毒用途
苯并呋喃衍生物的抗病毒活性使其成为抗病毒药物制剂的候选者。 特别是苯并呋喃-7-甲醛,可以研究其对病毒的功效,包括其在治疗丙型肝炎等疾病中的潜在作用 .
药物先导化合物
苯并呋喃衍生物被认为是潜在的天然药物先导化合物。 苯并呋喃-7-甲醛由于其结构的多功能性和生物活性特征,可能是药物合成中的关键中间体 .
复杂苯并呋喃体系的合成
化学合成领域的最新进展突出了构建复杂苯并呋喃环的方法。 苯并呋喃-7-甲醛可用于这种合成途径,有助于生成难以制备的多环苯并呋喃化合物 .
化学反应中的量子隧穿
构建苯并呋喃环的一种创新方法涉及质子量子隧穿。 这种方法可能涉及苯并呋喃-7-甲醛,为复杂苯并呋喃体系提供了一种高产率、低副反应的途径 .
天然产物来源和衍生物
苯并呋喃化合物在自然界中普遍存在,存在于各种植物中。 可以研究苯并呋喃-7-甲醛在其天然来源中的存在及其在天然产物衍生物生物合成中的作用 .
安全和危害
Benzofuran-7-carbaldehyde is classified as a hazardous substance. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin, eyes, and clothing, avoid ingestion and inhalation, and to use only non-sparking tools and explosion-proof equipment .
未来方向
Benzofuran-7-carbaldehyde, like other benzofuran compounds, has attracted the attention of chemical and pharmaceutical researchers worldwide due to its strong biological activities and potential applications . Future research could focus on exploring its full therapeutic potential for the treatment of microbial diseases .
作用机制
Target of Action
Benzofuran-7-carbaldehyde, like other benzofuran compounds, has been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The primary targets of these compounds are often the cellular structures or enzymes that are involved in these biological processes.
Mode of Action
Benzofuran compounds are known to interact with their targets in a way that inhibits the progression of diseases such as tumors, bacterial infections, oxidative stress, and viral infections .
Biochemical Pathways
Benzofuran-7-carbaldehyde, like other benzofuran compounds, is involved in various biosynthetic pathways. The skeletons of these compounds are usually derived from polyketide pathways catalyzed by iterative fungal polyketide synthases . The aldehyde groups are formed by direct PKS releasing, reduction of benzoic acids, or oxidation of benzyl alcohols .
Result of Action
Given the biological activities of benzofuran compounds, it can be inferred that the compound may have effects at the molecular and cellular levels that contribute to its anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
属性
IUPAC Name |
1-benzofuran-7-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O2/c10-6-8-3-1-2-7-4-5-11-9(7)8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGPUSZZTRKTMNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C=O)OC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90456072 | |
| Record name | Benzofuran-7-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90456072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
95333-14-5 | |
| Record name | 7-Benzofurancarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=95333-14-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzofuran-7-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90456072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-benzofuran-7-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is known about the structure of 1-oxo-(1H)-cyclopenta[b]benzofuran-7-carbaldehyde?
A1: The research article describes the isolation and structural elucidation of 1-oxo-(1H)-cyclopenta[b]benzofuran-7-carbaldehyde. [] The structure was determined using a combination of spectroscopic techniques, including mass spectrometry (MS), infrared spectroscopy (IR), and nuclear magnetic resonance (NMR) spectroscopy. [] Unfortunately, the specific molecular formula and weight were not provided in the abstract, and further analysis of the full text would be required for this information.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


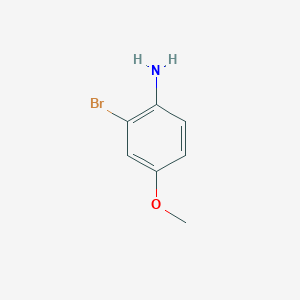
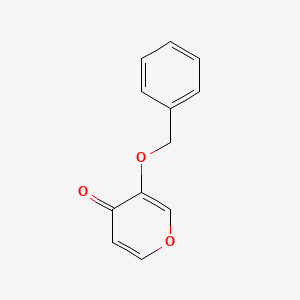

![Acetic Acid (1S,2R)-2-[N-Benzyl-N-(mesitylenesulfonyl)amino]-1-phenylpropyl Ester](/img/structure/B1279065.png)
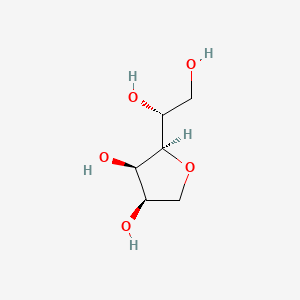

![(1R,5S)-N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine](/img/structure/B1279074.png)
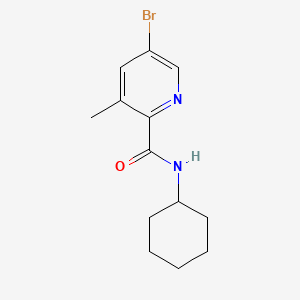
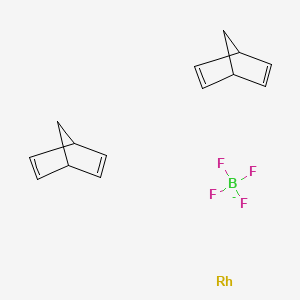
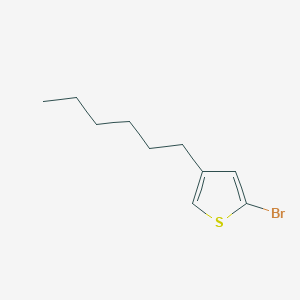

![Benzyl[2-(methylamino)ethyl]amine](/img/structure/B1279082.png)
